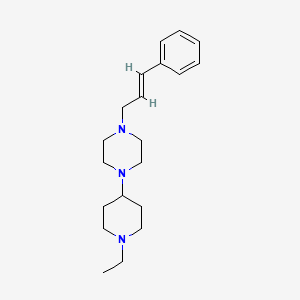![molecular formula C14H10INO3 B5361367 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime]](/img/structure/B5361367.png)
2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime], also known as IQ-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. IQ-1 is a quinone derivative that has been shown to exhibit antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] is not fully understood. However, it has been suggested that 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] exerts its antioxidant and anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] exhibits antioxidant and anti-inflammatory effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. In addition, 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] in lab experiments is its ability to exhibit antioxidant and anti-inflammatory effects. This makes it a useful compound for studying oxidative stress-related diseases. However, one limitation of using 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] include investigating its mechanism of action and potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] involves the reaction of 2-methyl-1,4-benzoquinone with 4-iodobenzoyl chloride in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime]. The synthesis method of 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] has been described in detail in a study by Li et al. (2016).
Wissenschaftliche Forschungsanwendungen
2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. In addition, 2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime] has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c1-9-8-12(17)6-7-13(9)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWHXUFAKIADSP-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5361304.png)
![4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5361322.png)
![4-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5361325.png)
![3,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5361331.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5361333.png)

![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5361340.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5361351.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide](/img/structure/B5361359.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5361374.png)
![2-cyclohexyl-7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361380.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)
![N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)